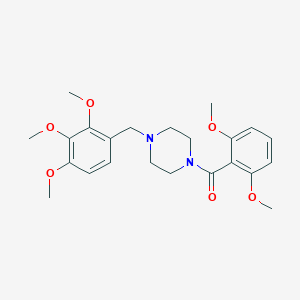
1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as TDP-43 inhibitor, is a chemical compound that has been studied for its potential therapeutic applications in neurodegenerative diseases.
Mécanisme D'action
1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine works by binding to the 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein and preventing its aggregation. 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine is involved in RNA processing and is found in the cytoplasmic inclusions in the brains of patients with neurodegenerative diseases. Inhibition of 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine aggregation may prevent the formation of these inclusions and potentially slow the progression of these diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine can improve cognitive function and memory in animal models. It has also been shown to reduce the levels of 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine aggregates in the brains of mice with ALS. The compound has not shown any significant toxicity or adverse effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments is its specificity for 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein. This allows researchers to target the protein without affecting other cellular processes. However, the compound's low solubility in water and limited bioavailability may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One area of research is the development of more potent and bioavailable analogs of the compound. Another direction is the investigation of the compound's potential in other neurodegenerative diseases, such as Huntington's disease and Parkinson's disease. Additionally, the compound's mechanism of action and its effects on other cellular processes need to be further elucidated.
Méthodes De Synthèse
The synthesis of 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves several steps, including the reaction of 2,6-dimethoxybenzoyl chloride with 2,3,4-trimethoxybenzylamine to form an intermediate, which is then reacted with piperazine to yield the final product. The purity and yield of the compound can be improved by using various purification techniques, such as recrystallization and chromatography.
Applications De Recherche Scientifique
1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been studied for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). It has been shown to inhibit the aggregation of 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein, which is a hallmark of these diseases. The compound has also been studied for its potential to improve cognitive function and memory in animal models.
Propriétés
Nom du produit |
1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine |
|---|---|
Formule moléculaire |
C23H30N2O6 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
(2,6-dimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H30N2O6/c1-27-17-7-6-8-18(28-2)20(17)23(26)25-13-11-24(12-14-25)15-16-9-10-19(29-3)22(31-5)21(16)30-4/h6-10H,11-15H2,1-5H3 |
Clé InChI |
TVEJARYGTZRATA-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(2,3-Dimethoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247443.png)
![4-[1-(2-Chlorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247444.png)
![4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247445.png)
![4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247446.png)
![1-[1-(3-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247447.png)
![4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247449.png)
![1-[1-(3-Fluorobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247451.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B247455.png)
![1'-(Bicyclo[2.2.1]hept-2-yl)-4-methyl-1,4'-bipiperidine](/img/structure/B247456.png)
![1-(4-Ethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247457.png)

![3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247460.png)

